molecular formula C20H29NO2S B11508879 Benzenesulfonamide, N-(adamantan-1-yl)methyl-4-isopropyl-

Benzenesulfonamide, N-(adamantan-1-yl)methyl-4-isopropyl-

Cat. No.: B11508879
M. Wt: 347.5 g/mol
InChI Key: TZDBHFJQNOUUQI-UHFFFAOYSA-N
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Description

Benzenesulfonamide, N-(adamantan-1-yl)methyl-4-isopropyl- is a chemical compound with the molecular formula C16H21NO2S. It is a derivative of benzenesulfonamide, featuring an adamantane group and an isopropyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonamide, N-(adamantan-1-yl)methyl-4-isopropyl- typically involves the reaction of adamantane derivatives with benzenesulfonyl chloride under specific conditions. One common method includes the use of a base such as triethylamine to facilitate the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-(adamantan-1-yl)methyl-4-isopropyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives, depending on the nucleophile or electrophile employed .

Scientific Research Applications

Benzenesulfonamide, N-(adamantan-1-yl)methyl-4-isopropyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of benzenesulfonamide, N-(adamantan-1-yl)methyl-4-isopropyl- involves its interaction with molecular targets such as enzymes. For instance, it can inhibit carbonic anhydrase IX by binding to its active site, thereby preventing the enzyme from catalyzing its normal reaction. This inhibition can lead to changes in cellular processes, such as reduced cell proliferation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenesulfonamide, N-(adamantan-1-yl)methyl-4-isopropyl- is unique due to the presence of both an adamantane group and an isopropyl group. This combination imparts distinct structural and chemical properties, such as increased hydrophobicity and steric hindrance, which can influence its reactivity and interactions with biological targets .

Properties

Molecular Formula

C20H29NO2S

Molecular Weight

347.5 g/mol

IUPAC Name

N-(1-adamantylmethyl)-4-propan-2-ylbenzenesulfonamide

InChI

InChI=1S/C20H29NO2S/c1-14(2)18-3-5-19(6-4-18)24(22,23)21-13-20-10-15-7-16(11-20)9-17(8-15)12-20/h3-6,14-17,21H,7-13H2,1-2H3

InChI Key

TZDBHFJQNOUUQI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)NCC23CC4CC(C2)CC(C4)C3

Origin of Product

United States

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